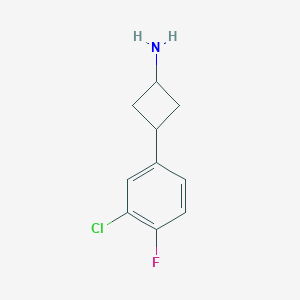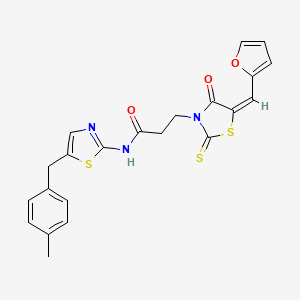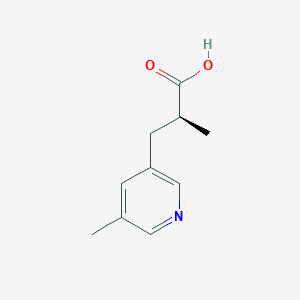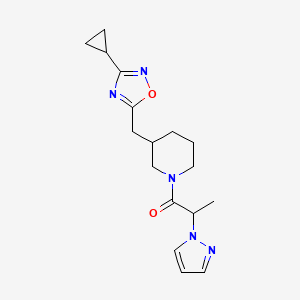
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans is C10H11ClFN . The molecular weight is 199.65. The InChI code for a similar compound, (1r,3r)-3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine, is 1S/C10H11ClFN/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7/h1-2,5,7-8H,3-4,13H2/t7-,8- .Physical And Chemical Properties Analysis
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans has a molecular weight of 199.66 . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization : A study by Perrotta et al. (2015) reports the first [4 + 2]-annulation between aminocyclobutanes and aldehydes, yielding tetrahydropyranyl amines. This process provides access to six-membered ring nucleoside analogues, a category into which 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans may fall (Perrotta et al., 2015).
Crystal Structure Analysis : Busetti et al. (1980) explored the crystal structure of a related compound, providing insights into the conformation and arrangement of cyclobutane rings, which is relevant for understanding the structural properties of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans (Busetti et al., 1980).
Pharmacological Potential : Although specific research on the pharmacological properties of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans is not available, studies on similar compounds suggest potential areas of application. For instance, compounds from a series of functionalized 3-aminocyclobut-2-en-1-ones were found to be potent antagonists of VLA-4, suggesting possible therapeutic uses for related compounds (Brand et al., 2003).
NMR Labeling in Peptides : A monofluoro-substituted amino acid, similar in structure to 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans, was synthesized and used as a conformationally restricted label for solid-state 19F NMR distance measurements in peptides, indicating its potential use in structural biology and drug design (Tkachenko et al., 2014).
Stereocontrolled Synthesis : Chang et al. (2019) describe the stereocontrolled synthesis of tri-functionalized cyclobutane scaffolds, which can include compounds like 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans. These scaffolds are important for developing diverse molecules with potential applications in medicinal chemistry (Chang et al., 2019).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements H302, H314, and H335 indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7/h1-2,5,7-8H,3-4,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMRURMJWBDLAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Cyano-N-[[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2375979.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2375980.png)
![(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride](/img/structure/B2375983.png)
![3-butyl-4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2375984.png)




![N-(4-fluorophenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-3-carboxamide](/img/structure/B2375995.png)